3-Mercapto-N-methylbenzamide
Overview
Description
3-Mercapto-N-methylbenzamide is an organic compound with the molecular formula C8H9NOS. It is characterized by the presence of a mercapto group (-SH) attached to a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Mercapto-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of N-methylbenzamide with a thiolating agent. For instance, the reaction of N-methylbenzamide with hydrogen sulfide (H2S) in the presence of a base such as sodium hydroxide (NaOH) can yield this compound .
Another method involves the use of thiourea as a thiolating agent. In this process, N-methylbenzamide is reacted with thiourea in the presence of a catalyst such as hydrochloric acid (HCl) to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-Mercapto-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Mercapto-N-methylbenzamide involves its interaction with specific molecular targets. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-N-methylbenzamide: Similar structure but with the mercapto group at a different position on the benzene ring.
N-Methylbenzamide: Lacks the mercapto group, resulting in different chemical properties and reactivity
Uniqueness
3-Mercapto-N-methylbenzamide is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-methyl-3-sulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-9-8(10)6-3-2-4-7(11)5-6/h2-5,11H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPFOEKJXQABEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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